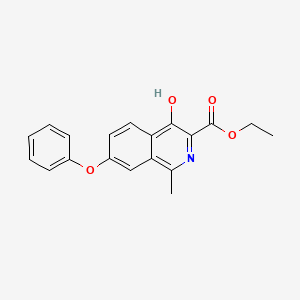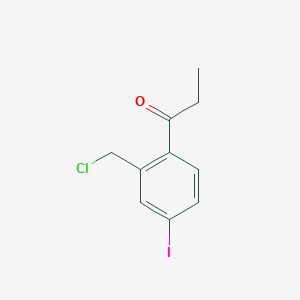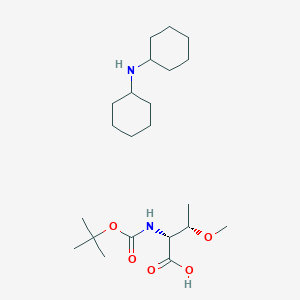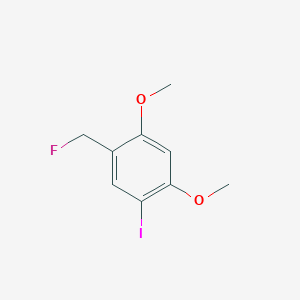![molecular formula C7H13NO2 B14049687 N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)
N-Methylhexahydrofuro[2,3-b]furan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylhexahydrofuro[2,3-b]furan-3-amine is a complex organic compound belonging to the class of heterocyclic amines. This compound features a unique structure with a fused furan ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhexahydrofuro[2,3-b]furan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of hexahydrofuro[2,3-b]furan-3-ol, a related compound, involves cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in a one-flask approach . This method is advantageous due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methylhexahydrofuro[2,3-b]furan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylhexahydrofuro[2,3-b]furan-3-one, while reduction can produce this compound derivatives with varying degrees of saturation.
Scientific Research Applications
N-Methylhexahydrofuro[2,3-b]furan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methylhexahydrofuro[2,3-b]furan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and structural interactions provide insights into its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Hexahydrofuro[2,3-b]furan-3-ol
- N-Methylhexahydrofuro[2,3-b]furan-3-one
- Furfural and its derivatives
Uniqueness
N-Methylhexahydrofuro[2,3-b]furan-3-amine stands out due to its unique fused ring structure and the presence of an amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-methyl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-amine |
InChI |
InChI=1S/C7H13NO2/c1-8-6-4-10-7-5(6)2-3-9-7/h5-8H,2-4H2,1H3 |
InChI Key |
SFYSVLWZQPLLMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC2C1CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)



